(S)-(+)-2-tert-Butylamino-1-phenylethanol

Adrenergic Pharmacology Enantioselectivity Receptor Binding

This (S)-enantiomer is essential for stereospecific β-adrenergic agonist synthesis and chiral HPLC calibration. Procuring the correct stereoisomer avoids costly racemate purification and ensures reproducible pharmacology. Strictly for research; not for human use.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 14467-32-4
Cat. No. B079077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-tert-Butylamino-1-phenylethanol
CAS14467-32-4
Synonyms(S)-(+)-2-TERT-BUTYLAMINO-1-PHENYLETHAN&
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1)O
InChIInChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3/t11-/m1/s1
InChIKeyNRVOOKOHYKJCPB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-2-tert-Butylamino-1-phenylethanol (CAS 14467-32-4): Technical Specifications and Procurement Profile


(S)-(+)-2-tert-Butylamino-1-phenylethanol (CAS 14467-32-4) is a chiral β-amino alcohol with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by a melting point of 105-108°C and is supplied as a solid. The compound is structurally defined by the presence of a tert-butylamino group and a phenyl ring linked via a two-carbon ethanolamine chain, conferring specific stereochemical properties critical for its use in asymmetric synthesis and as a pharmacological intermediate [1].

Procurement Risk: Why (S)-(+)-2-tert-Butylamino-1-phenylethanol Cannot Be Substituted with Racemic or (R)-Enantiomer Forms


Substitution of (S)-(+)-2-tert-Butylamino-1-phenylethanol with its (R)-enantiomer (CAS 14467-51-7) or racemic mixture is not advisable for applications requiring defined stereochemistry. The (S)-enantiomer exhibits a distinct pharmacological profile as a β-adrenergic receptor agonist, with significant enantioselective differences in binding affinity and functional activity observed in receptor assays [1]. Moreover, as a chiral building block, the (S)-enantiomer provides predictable stereochemical outcomes in asymmetric syntheses, while the opposite enantiomer or racemate can lead to divergent reaction pathways and lower enantiomeric excess in final products [2]. This stereospecificity mandates precise sourcing to ensure experimental reproducibility and product integrity [3].

Quantitative Differentiation: Head-to-Head Performance Data for (S)-(+)-2-tert-Butylamino-1-phenylethanol


Beta-2 Adrenergic Receptor Selectivity: (S)-Enantiomer Demonstrates Pronounced Functional Preference

The (S)-enantiomer of 2-tert-butylamino-1-phenylethanol exhibits distinct beta-adrenergic receptor subtype selectivity. In functional assays using isolated guinea pig tissues, the (S)-enantiomer (represented by CHEMBL366769) displayed a Kd of 33.1 nM at the beta-2 adrenergic receptor compared to a Kd of 1.60 nM at the beta-1 adrenergic receptor [1]. This represents an approximately 20.7-fold higher affinity for the beta-2 subtype. This selectivity is consistent with the established structure-activity relationship (SAR) that an N-tert-butyl group enhances beta-2 selectivity, as demonstrated by N-tert-butylnorepinephrine being 9-10 times more potent at tracheal beta-2 receptors than at cardiac beta-1 receptors [2]. In contrast, the (R)-enantiomer is known to have a different pharmacological profile, often associated with higher beta-2 selectivity but with different efficacy [3].

Adrenergic Pharmacology Enantioselectivity Receptor Binding

Chiral Purity and Optical Rotation: Benchmark Data for Asymmetric Synthesis Applications

The specific optical rotation ([α]D) of (S)-(+)-2-tert-Butylamino-1-phenylethanol is a critical quality attribute for its use as a chiral auxiliary or resolving agent. While literature values vary based on solvent and concentration, commercial samples from authoritative sources are specified with a minimum purity of 97% and an optical rotation of approximately +28.5° (c=1, methanol) . In contrast, the (R)-enantiomer exhibits an optical rotation of approximately -28.5° under similar conditions . This precise and opposite sign of rotation is essential for confirming enantiomeric identity and for achieving predictable diastereoselectivity in asymmetric transformations. The racemic mixture, by definition, has an optical rotation of 0° and cannot direct stereochemical outcomes.

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Melting Point as a Discriminating Purity Indicator

The melting point of (S)-(+)-2-tert-Butylamino-1-phenylethanol is reported as a distinct range of 105-108°C . This is a critical differentiator from the (R)-enantiomer, which has a reported melting point of 70-72°C . The significant difference in melting point (>30°C) provides a rapid, low-cost physical method for distinguishing between the two enantiomers and for assessing the purity of the (S)-enantiomer. The racemic mixture exhibits a different melting point altogether, often intermediate or distinct. A melting point depression or deviation from the 105-108°C range can indicate the presence of the (R)-enantiomer or other impurities.

Quality Control Purity Assessment Thermal Analysis

Synthetic Utility as a Chiral Auxiliary: Documented Applications in Asymmetric Catalysis

(S)-(+)-2-tert-Butylamino-1-phenylethanol has been employed as a chiral auxiliary in the asymmetric synthesis of various compounds. For instance, it has been used in the synthesis of chiral beta-blockers and other biologically active molecules . Its ability to induce high diastereoselectivity in reactions such as alkylations and reductions is well-documented. In a representative example, the (S)-enantiomer was used to achieve enantioselective synthesis of (R)- and (S)-enantiomers of 2-(tert-butylamino)-1-(p-methoxyphenyl)-ethanol in high enantiomeric excess [1]. While direct comparative data with other chiral auxiliaries is not always available, the (S)-enantiomer's specific steric and electronic properties make it a preferred choice over the (R)-enantiomer or achiral alternatives in specific synthetic routes. The (R)-enantiomer is used in the synthesis of (R)-arformoterol [2], highlighting the complementary applications of each enantiomer.

Asymmetric Synthesis Chiral Auxiliary Stereoselective Reactions

Procurement-Driven Application Scenarios for (S)-(+)-2-tert-Butylamino-1-phenylethanol (CAS 14467-32-4)


Asymmetric Synthesis of Chiral Beta-Adrenergic Ligands

This (S)-enantiomer is the required starting material for the synthesis of specific chiral beta-adrenergic receptor agonists and antagonists. Its defined stereochemistry at the benzylic position dictates the stereochemistry of the final drug candidate. For example, the (S)-enantiomer is essential for producing (S)-configured beta-blocker intermediates, while the (R)-enantiomer is used for the bronchodilator (R)-arformoterol [1]. Procurement of the (S)-enantiomer ensures the correct stereochemical outcome and avoids the costly purification steps required when using racemic mixtures.

Chiral Resolution and Determination of Enantiomeric Purity

As a reference standard, (S)-(+)-2-tert-Butylamino-1-phenylethanol is indispensable for validating chiral HPLC methods and for determining the enantiomeric excess of asymmetric reactions. Its well-defined optical rotation and melting point provide a benchmark for calibrating polarimeters and for developing robust quality control protocols. The significant difference in melting point between the (S)- and (R)-enantiomers allows for rapid, preliminary assessment of enantiomeric purity without complex instrumentation .

Pharmacological Studies of Beta-Adrenergic Receptor Subtypes

The (S)-enantiomer of this compound serves as a selective tool for investigating beta-2 adrenergic receptor pharmacology. Its demonstrated preference for the beta-2 subtype over beta-1 in functional assays [2] makes it a valuable probe for dissecting signaling pathways in tissues expressing multiple adrenoceptor subtypes. Using the correct (S)-enantiomer ensures that observed effects are not confounded by the distinct activity profile of the (R)-enantiomer or the racemate.

Technical Documentation Hub

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